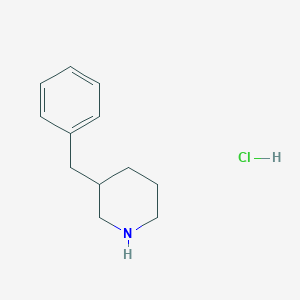

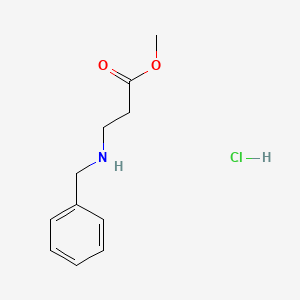

Methyl 3-(benzylamino)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(benzylamino)propanoate hydrochloride is a chemical compound that is likely to be an intermediate or a product in organic synthesis. It is related to compounds that have been synthesized for various applications, including the preparation of polyfunctional heterocyclic systems and as intermediates for pharmaceuticals. The compound contains a benzylamino group, which is a common moiety in medicinal chemistry, and a propanoate ester function, which is a versatile group in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzylamides of 3-aryl-2-cyanopropenoic acids to yield compounds with a benzylamino moiety . Additionally, a practical synthesis method has been developed for a dipeptide mimetic that involves the regioselective functionalization of ring nitrogens and amino groups . Although these methods do not directly describe the synthesis of Methyl 3-(benzylamino)propanoate hydrochloride, they provide insight into the types of reactions and conditions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(benzylamino)propanoate hydrochloride has been determined by X-ray diffraction (XRD) analysis . XRD is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, which can provide valuable information about the stereochemistry and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing benzylamino and propanoate groups can be quite diverse. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate leads to various chlorinated products, demonstrating the reactivity of the amino group under different conditions . Similarly, the benzylamino group in the context of Methyl 3-(benzylamino)propanoate hydrochloride could undergo various transformations, such as acylation, alkylation, or oxidation, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-(benzylamino)propanoate hydrochloride can be inferred from related compounds. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl substitution can influence the physical state of a compound . The presence of the propanoate ester group in Methyl 3-(benzylamino)propanoate hydrochloride suggests that it may have solubility in organic solvents and could exhibit ester hydrolysis under basic conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

methyl 3-(benzylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNXPMHSULDJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589640 |

Source

|

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzylamino)propanoate hydrochloride | |

CAS RN |

25027-59-2 |

Source

|

| Record name | NSC158380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)

![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)